molecular formula C12H17F3N4O B7178189 N-(2-pyrazol-1-ylethyl)-3-(trifluoromethyl)piperidine-1-carboxamide

N-(2-pyrazol-1-ylethyl)-3-(trifluoromethyl)piperidine-1-carboxamide

Cat. No.: B7178189
M. Wt: 290.28 g/mol
InChI Key: UUKINEJCLLUJRP-UHFFFAOYSA-N
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Description

N-(2-pyrazol-1-ylethyl)-3-(trifluoromethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyrazol-1-ylethyl)-3-(trifluoromethyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Formation of the piperidine ring: This involves the cyclization of a suitable precursor, often through a Mannich reaction.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyrazol-1-ylethyl)-3-(trifluoromethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol or an alkane.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Industry: As an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-pyrazol-1-ylethyl)-3-(trifluoromethyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds of this type might interact with receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-pyrazol-1-ylethyl)-3-(trifluoromethyl)piperidine-1-carboxamide: can be compared with other piperidine derivatives such as:

Uniqueness

The presence of the trifluoromethyl group in this compound can significantly influence its chemical and biological properties, such as:

  • Increased lipophilicity : This can enhance the compound’s ability to cross cell membranes.
  • Enhanced metabolic stability : The trifluoromethyl group can make the compound more resistant to metabolic degradation.
  • Altered binding affinity : The trifluoromethyl group can affect the compound’s interaction with its biological targets.

Properties

IUPAC Name

N-(2-pyrazol-1-ylethyl)-3-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O/c13-12(14,15)10-3-1-6-18(9-10)11(20)16-5-8-19-7-2-4-17-19/h2,4,7,10H,1,3,5-6,8-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKINEJCLLUJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCCN2C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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